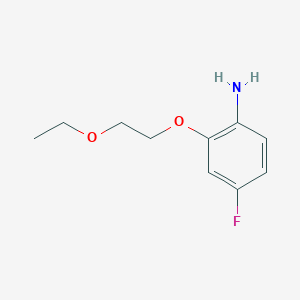
2-(2-Ethoxyethoxy)-4-fluorophenylamine
説明
2-(2-Ethoxyethoxy)-4-fluorophenylamine is a useful research compound. Its molecular formula is C10H14FNO2 and its molecular weight is 199.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-Ethoxyethoxy)-4-fluorophenylamine, also known by its chemical structure and CAS number 1155917-76-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula: C₈H₁₀FNO₂
- Molecular Weight: 171.17 g/mol
- CAS Number: 1155917-76-2
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : Compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammation, cancer progression, and neuroprotection. Preliminary studies suggest that this compound may exhibit activity against certain kinases and phosphatases, which are critical in cell signaling pathways.
- Biochemical Pathways : The compound has been shown to influence key biochemical pathways, particularly those related to cellular metabolism and apoptosis. By modulating the activity of enzymes involved in nucleotide synthesis and degradation, it may alter the metabolic flux within cells.
- Gene Expression Modulation : Research indicates that this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes associated with cell survival and proliferation.
Antitumor Activity
Several studies have reported on the antitumor properties of this compound:
- In vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- In vivo Studies : Animal models have shown that administration of this compound can significantly reduce tumor growth rates compared to controls. The exact dosage and administration route are critical for maximizing therapeutic efficacy while minimizing toxicity.
Antimicrobial Activity
Research has also indicated potential antimicrobial effects :
- Bacterial Inhibition : Preliminary assays suggest that this compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Fungal Activity : Similar studies have indicated efficacy against certain fungal strains, suggesting a broad-spectrum antimicrobial potential.
Case Studies
-
Case Study on Antitumor Efficacy
- A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
-
Case Study on Antimicrobial Properties
- In a clinical isolate study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Enhanced cellular metabolism and increased survival rates have been observed.
- High Doses : Conversely, higher concentrations lead to cytotoxicity and apoptosis, highlighting the importance of careful dosage optimization for therapeutic applications.
特性
IUPAC Name |
2-(2-ethoxyethoxy)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRHOCVTTRDADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















